
Val-Tyr
説明
Val-Tyr is a dipeptide formed from L-valine and L-tyrosine residues . It has been studied for its potential biological activities, including antihypertensive effects .
Synthesis Analysis
The synthesis of Val-Tyr involves the formation of peptide bonds between the amino acids valine and tyrosine . The process can be optimized using various techniques, such as double-enzyme hydrolysis .
Molecular Structure Analysis
The molecular formula of Val-Tyr is C14H20N2O4 . It has an average mass of 280.320 Da and a monoisotopic mass of 280.142303 Da .
Chemical Reactions Analysis
Val-Tyr, like other peptides, can undergo various chemical reactions. For instance, it can undergo deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides .
Physical And Chemical Properties Analysis
Val-Tyr is a white to off-white powder . Its empirical formula is C14H20N2O4, and it has a molecular weight of 280.32 .
科学的研究の応用
HPLC Standard Protein Mixture Constituent
Val-Tyr-Val has been employed as a constituent in high-performance liquid chromatography (HPLC) standard protein mixtures . Its presence aids in calibration and quality control of HPLC systems, ensuring accurate protein separation and quantification.
Antihypertensive Peptide
Val-Tyr (VY) is an antihypertensive peptide. It plays a role in regulating blood pressure and cardiovascular health. Researchers have investigated its effects on hypertension management . Further studies may explore its mechanisms of action and potential therapeutic applications.
Liver Function and Lipid Regulation
Val-Val-Tyr-Pro (VVYP), a derivative of Val-Tyr, has shown promise in preventing acute liver failure induced by acetaminophen and carbon tetrachloride in mice. Additionally, it reduces blood lipid levels . Investigating VVYP’s impact on non-alcoholic fatty liver disease (NAFLD) could be valuable.
作用機序
Target of Action
Val-Tyr, a dipeptide, has been found to interact with the angiotensin-converting enzyme 2 (ACE2) in the renin-angiotensin system (RAS) . ACE2 is a cell surface enzyme involved in the regulation of blood pressure and the balance of water and electrolytes .
Mode of Action
The mechanism of action of Val-Tyr is likely based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine . This interaction with ACE2 may influence the regulation of blood pressure and electrolyte balance .
Biochemical Pathways
Val-Tyr is a tripeptide formed from L-valine, L-tyrosine, and L-valine residues joined in sequence . It is considered a metabolite, an intermediate or product resulting from metabolism . The biosynthesis of Val-Tyr involves the branched-chain nonpolar amino acids Val, Leu, and Ile .
Pharmacokinetics
The pharmacokinetics of Val-Tyr have been studied using a double column-switching HPLC method . The maximal increment of plasma Val-Tyr level was observed over the second hour post-prandially . The area under the curve was estimated to be 8644 420fmol·h/ml-plasma, comparable to that in normotensive subjects .
Result of Action
Val-Tyr has been found to have various effects at the molecular and cellular level. For instance, it has been shown to inhibit cytotoxicity and lipid accumulation in L-02 cells exposed to a mixture of free fatty acid (FFA) . It also effectively alleviated liver injury induced by a methionine-choline-deficient (MCD) diet .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Val-Tyr. For instance, the etiology of primary arterial hypertension (AH), which Val-Tyr may help regulate, is influenced by both genetic and environmental factors .
将来の方向性
Research into Val-Tyr and similar peptides is ongoing, with a focus on their potential therapeutic uses. For example, Val-Tyr has been studied for its antihypertensive effects and its potential as a treatment for hypertension . Additionally, research into the selective modification and conjugation of peptides like Val-Tyr could have significant implications across various disciplines, including chemical, biological, medical, and material sciences .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874591 | |
| Record name | L-Valyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Val-Tyr | |
CAS RN |
3061-91-4 | |
| Record name | L-Valyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Val-Tyr exert its antihypertensive effect?
A1: [] Val-Tyr primarily acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor, effectively reducing blood pressure. It achieves this by competitively binding to ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action on ACE contributes to the observed antihypertensive effects. [, ] Additionally, research suggests that Val-Tyr may act as an allosteric enhancer of the Angiotensin II type 2 receptor, counteracting some of the effects mediated by the Angiotensin II type 1 receptor in renal cells. [] This interaction influences cellular signaling pathways related to fluid reabsorption in the kidneys, further contributing to its antihypertensive properties. []
Q2: What is the significance of Val-Tyr being a metabolite of other antihypertensive peptides?
A2: [] Val-Tyr is a product of the metabolism of larger antihypertensive peptides, such as Ile-Val-Tyr (IVY). [, ] This metabolic pathway contributes to a sustained antihypertensive effect, as both the parent peptide and its metabolite, Val-Tyr, exhibit ACE inhibitory activity. []
Q3: What is the molecular formula and weight of Val-Tyr?
A3: The molecular formula of Val-Tyr is C13H18N2O4, and its molecular weight is 266.3 g/mol.
Q4: Are there any spectroscopic data available for Val-Tyr?
A4: While specific spectroscopic details for Val-Tyr are limited within these research papers, its structure and properties can be inferred from studies on related peptides and through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. These techniques provide valuable insights into the peptide bond, amino acid side chains, and overall conformation of Val-Tyr in solution. [, ]
Q5: Does Val-Tyr possess any catalytic properties?
A5: Val-Tyr itself does not exhibit intrinsic catalytic properties. Its primary mechanism of action revolves around its ability to inhibit enzymes, specifically ACE, rather than catalyze reactions. []
Q6: Have any computational studies been conducted on Val-Tyr?
A6: Although these research papers do not specifically detail computational studies on Val-Tyr, such methods could be valuable in understanding its interactions with ACE. Molecular docking simulations can provide insights into the binding affinity, interaction sites, and potential inhibitory mechanisms of Val-Tyr with ACE.
Q7: How do structural modifications impact the activity of peptides containing the Val-Tyr sequence?
A7: Modifications to the amino acid sequence can significantly influence the activity of peptides. For instance, the addition of Isoleucine to the N-terminus of Val-Tyr, forming Ile-Val-Tyr (IVY), results in a peptide with more potent ACE inhibitory activity. [, ] These findings highlight the importance of specific amino acid residues and their positions in influencing the interaction with target enzymes like ACE.
Q8: What is known about the absorption and distribution of Val-Tyr?
A8: [] Research suggests that Val-Tyr, being a small peptide, can be absorbed into the bloodstream following oral ingestion. [] Studies in rats have shown that Val-Tyr can accumulate in various tissues, including the aorta and kidneys. []
Q9: What is the duration of the antihypertensive effect of Val-Tyr?
A9: [] Intravenous administration of Val-Tyr in spontaneously hypertensive rats resulted in a significant but temporary decrease in blood pressure. [] The duration of this effect is relatively short, likely due to its rapid degradation in plasma. [, ]
Q10: Has the antihypertensive effect of Val-Tyr been demonstrated in vivo?
A10: Yes, intravenous administration of Val-Tyr in spontaneously hypertensive rats led to a significant reduction in blood pressure, confirming its antihypertensive effect in an animal model. [] This effect is attributed to its ACE inhibitory activity, preventing the formation of the vasoconstrictor Angiotensin II. []
Q11: How is Val-Tyr typically quantified in biological samples?
A11: [] Fluorometric high-performance liquid chromatography (HPLC) combined with a double heart-cut column-switching technique has been successfully employed to determine the concentration of Val-Tyr in plasma samples. [] This method offers high sensitivity and selectivity for accurate quantification of Val-Tyr in complex biological matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



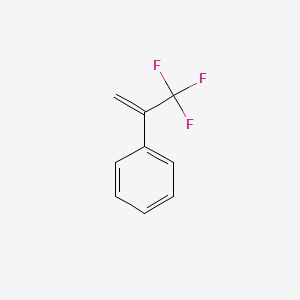
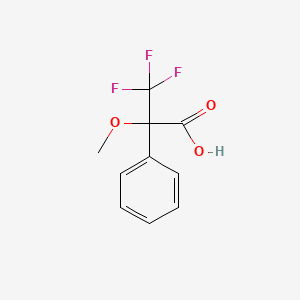


![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)
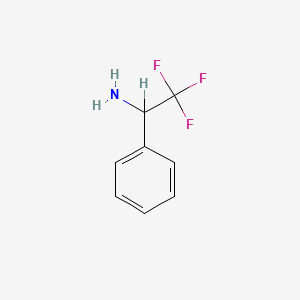


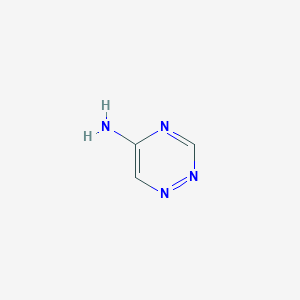
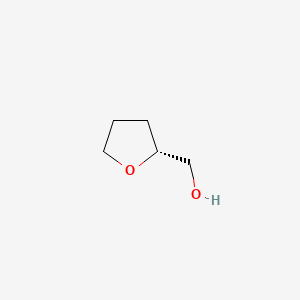

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)